![molecular formula C14H12O4 B12606775 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde CAS No. 647024-14-4](/img/structure/B12606775.png)
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol This compound features a furan ring substituted with a phenyl group that contains a 1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce larger quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carboxylic acid
Reduction: 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-methanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar structure with a dioxolane ring and an aldehyde group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxolane ring and a phenyl group.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: Features a dioxolane ring and a phenyl group.
Uniqueness
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is unique due to its combination of a furan ring and a phenyl group with a 1,3-dioxolane moiety. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
647024-14-4 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
5-[4-(1,3-dioxolan-2-yl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H12O4/c15-9-12-5-6-13(18-12)10-1-3-11(4-2-10)14-16-7-8-17-14/h1-6,9,14H,7-8H2 |
Clé InChI |
GKQXMEOYVYTXGB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


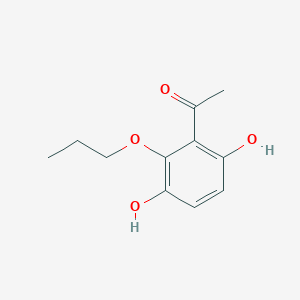
![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)

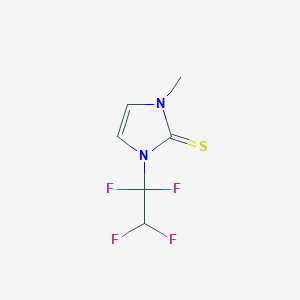
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

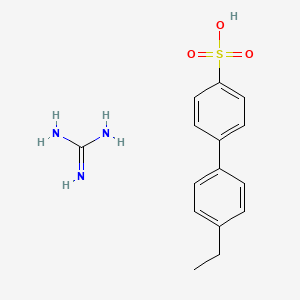
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
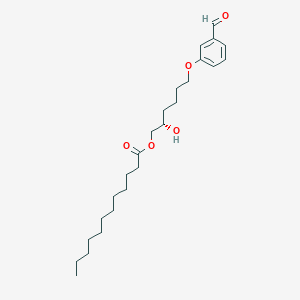
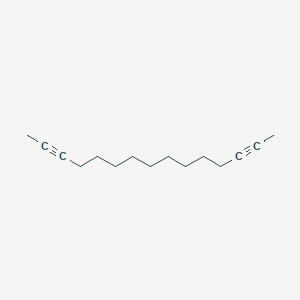
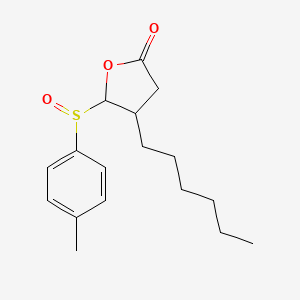
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
